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Introduction Aluminum hydroxide, commonly referred to as "alum," is the most widely used
adjuvant in human vaccines.[1][2] For decades, its primary role was believed to be a "depot
effect,” where the adjuvant would slowly release the co-administered antigen, prolonging its
interaction with the immune system.[3] While this plays a role, current research reveals a more
complex mechanism where aluminum hydroxide actively stimulates the innate immune
system to drive a potent T helper 2 (Th2)-biased adaptive immune response.[3][4] This
response is crucial for generating strong antibody-mediated immunity against extracellular
pathogens.[5] These notes detail the cellular and molecular mechanisms underlying alum's
adjuvanticity.

Mechanism of Action

e Antigen Presentation and Innate Cell Recruitment: Upon injection, aluminum hydroxide
forms particles that are readily taken up by antigen-presenting cells (APCs), such as
dendritic cells (DCs) and macrophages.[4][6] This particulate nature enhances phagocytosis
and subsequent antigen processing.[4][7] The initial injection also causes localized
inflammation, leading to the recruitment of various innate immune cells, including
neutrophils, eosinophils, monocytes, and DCs, to the site.[8]

o The Danger Signal Hypothesis: Uric Acid and NLRP3 Inflammasome Activation: A key aspect
of alum's function is its ability to induce sterile tissue damage and cell death at the injection
site.[9] This process releases endogenous danger-associated molecular patterns (DAMPS),
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most notably uric acid.[4][10][11] The release of uric acid acts as a "danger signal” that
activates inflammatory DCs.[9][12]

Concurrently, the phagocytosis of alum particles by macrophages and DCs leads to
lysosomal swelling and rupture.[11][13] This intracellular stress, along with other signals like
potassium efflux, is sensed by the NLRP3 (NLR Family Pyrin Domain Containing 3)
inflammasome, a multi-protein complex in the cytoplasm of these cells.[1][13][14] Activation
of the NLRP3 inflammasome is a critical step for alum's activity.[13][14][15]

o Cytokine Production and Th2 Polarization: The activated NLRP3 inflammasome cleaves pro-
caspase-1 into its active form, caspase-1.[2][14] Active caspase-1 then processes the pro-
inflammatory cytokines pro-IL-13 and pro-IL-18 into their mature, secreted forms.[14][16]

o IL-1p and IL-18 are crucial for initiating the inflammatory cascade and influencing the
differentiation of naive CD4+ T cells.[16][17]

o DCs activated by alum, through the release of these cytokines, are primed to direct naive
CD4+ T cells toward a Th2 phenotype.[16][17]

o Th2 Cell Effector Functions: Differentiated Th2 cells produce a characteristic set of
cytokines, including IL-4, IL-5, and IL-13.[5][18][19]

o IL-4 is the signature Th2 cytokine. It promotes the proliferation of Th2 cells, drives B cell
class switching to produce IgG1 (in mice) and IgE antibodies, and suppresses Thl
differentiation.[19][20]

o IL-5is critical for the development, recruitment, and activation of eosinophils.[21]

o IL-13 shares many functions with IL-4 and is involved in airway hyperresponsiveness and
goblet cell hyperplasia.[19]

This cascade results in a robust humoral immune response, characterized by high titers of
neutralizing antibodies, which is the primary goal for many vaccines.[3]

Quantitative Data Summary
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The following tables summarize quantitative findings from studies investigating the effects of
aluminum hydroxide adjuvants.

Table 1: In Vivo Cytokine and Antibody Responses to Alum-Adjuvanted Immunization

Adjuvant/Antig

Analyte Model System Key Finding Reference
en
Significant
. increase in
Mice Alum . .
. i . . uric acid levels
Uric Acid (Peritoneal (nanoparticles) [9][10][11][22]
compared to
Lavage) + OVA
controls.[10]
[22]
Secretion is

dependent on

Alum the NLRP3 [14][15]
inflammasome.
[14][15]

IL-1(3, IL-18, IL- Mice/Human
33 Macrophages

Increased
Mice (CD4+ T secretion
IL-4, IL-5 Alum + OVA [16]
cells) compared to

OVA alone.[16]

Significantly
higher titers
Antigen-Specific ) compared to
Mice (Serum) Alum + OVA [91[23]
lgG1 OVA alone;
indicates a Th2

response.[9][23]

| Antigen-Specific IgE | Mice (Serum) | Alum + OVA | Significantly higher titers, a hallmark of
Th2-mediated allergic responses.[9][24] |[9][24] |

Table 2: In Vitro Effects of Aluminum Hydroxide on Dendritic Cells (DCs)
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Parameter Cell Type Treatment Result Reference
] Increased
Co-stimulatory .
Mouse BMDCs Alum expression of [16]
Molecules
CD86.[16]
Stimulated
release of IL-1(3
Cytokine and IL-18 via
) Mouse BMDCs Alum [16][17]
Secretion caspase-1
activation.[16]
[17]

| T Cell Priming | Co-culture of Alum-pulsed DCs and naive CD4+ T cells | Alum + OVA | Primed
T cells to produce IFN-y, IL-4, and IL-5, indicating a mixed but Th2-skewed response.[17] |[17] |

Visualized Pathways and Workflows
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Mechanism of Alum-Induced Th2 Response
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Caption: Signaling pathway of aluminum hydroxide-induced Th2 response.
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In Vivo Mouse Immunization Workflow
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Caption: Workflow for an in vivo mouse immunization experiment using alum.
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In Vitro DC-T Cell Co-Culture Workflow
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Caption: Workflow for an in vitro DC stimulation and T cell co-culture.

Experimental Protocols
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Protocol 1: In Vivo Mouse Immunization with Alum-Adjuvanted Ovalbumin (OVA)

This protocol describes a standard procedure for immunizing mice to study the Th2-polarizing
effects of aluminum hydroxide.

Materials:

e Aluminum Hydroxide Adjuvant (e.g., Alhydrogel®, Imject™ Alum)

e Ovalbumin (OVA), endotoxin-free

 Sterile, endotoxin-free Phosphate Buffered Saline (PBS)

e 6-8 week old BALB/c mice (a strain known for strong Th2 responses)
» Sterile polypropylene tubes

e Syringes (26-28 gauge needles)

Procedure:

» Antigen-Adjuvant Preparation (prepare fresh on day of immunization): a. Prepare a 1 mg/mL
stock solution of OVA in sterile PBS. b. In a sterile tube, add the desired amount of
aluminum hydroxide adjuvant. For a final dose of 1 mg alum per mouse, use the volume
corresponding to 1 mg (e.g., 500 pL of a 2 mg/mL suspension).[9] c. To a separate tube, add
the desired amount of antigen. For a typical immunization, a dose of 10-20 ug of OVA per
mouse is used.[9] Dilute this in PBS to a volume that, when mixed with the adjuvant, will
result in the final injection volume (e.g., 100 pL of antigen solution for a final 200 uL
injection). d. While gently vortexing the adjuvant suspension, add the antigen solution
dropwise. e. Continue to mix gently (e.g., on a rotator) at room temperature for 30-60
minutes to allow for antigen adsorption to the alum particles.[25] f. Bring the final volume to
200 pL per mouse with sterile PBS if necessary.

e Immunization: a. Gently mix the antigen-alum suspension before drawing into the syringe to
ensure homogeneity. b. Immunize mice via intraperitoneal (i.p.) or subcutaneous (s.c.)
injection with 200 uL of the suspension. c. House the mice according to institutional
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guidelines. d. A booster immunization can be administered 14 days after the primary
immunization using the same protocol.

Sample Collection: a. Collect blood via submandibular or tail bleed 7-14 days after the final
immunization. Allow blood to clot, centrifuge, and collect serum for antibody analysis. Store
at -20°C or below. b. At the experimental endpoint (e.g., Day 21 or 28), euthanize mice and
aseptically harvest spleens and/or draining lymph nodes for T cell analysis.

Protocol 2: Measurement of OVA-Specific IgG1 and IgE by Indirect ELISA

This protocol quantifies the Th2-associated antibody isotypes in serum from immunized mice.
Materials:

High-binding 96-well ELISA plates

OVA (for coating)

Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

Wash Buffer (PBS with 0.05% Tween-20, PBST)

Blocking Buffer (e.g., PBST with 1-5% Bovine Serum Albumin or non-fat dry milk)

Serum samples from immunized and control mice

Detection Antibodies: HRP-conjugated anti-mouse IgG1 and HRP-conjugated anti-mouse
IgE

TMB Substrate Solution

Stop Solution (e.g., 2N H2S0a4)
Plate reader (450 nm)
Procedure:

o Plate Coating: a. Dilute OVA to 1-5 pg/mL in Coating Buffer.[24] b. Add 100 pL of the OVA
solution to each well of the 96-well plate. c. Incubate overnight at 4°C.
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Blocking: a. Wash the plate 3 times with 200 pL/well of Wash Buffer. b. Add 200 pL/well of
Blocking Buffer. c. Incubate for 1-2 hours at room temperature.

Sample Incubation: a. Wash the plate 3 times with Wash Buffer. b. Prepare serial dilutions of
the serum samples in Blocking Buffer (e.g., starting at 1:100 for IgG1, 1:20 for IgE). c. Add
100 pL of diluted samples to the wells. Include a negative control (serum from naive mice)
and a blank (Blocking Buffer only). d. Incubate for 2 hours at room temperature or overnight
at 4°C.

Detection Antibody Incubation: a. Wash the plate 5 times with Wash Buffer. b. Dilute the
HRP-conjugated anti-mouse IgG1 or anti-mouse IgE antibody in Blocking Buffer according to
the manufacturer's recommendation. c. Add 100 pL of the diluted detection antibody to the
appropriate wells. d. Incubate for 1 hour at room temperature.

Development and Reading: a. Wash the plate 5 times with Wash Buffer. b. Add 100 pL/well
of TMB Substrate. Incubate in the dark at room temperature for 5-15 minutes. c. Stop the
reaction by adding 50 uL/well of Stop Solution. The color will change from blue to yellow. d.
Read the absorbance at 450 nm within 15 minutes. Antibody titers can be determined as the
reciprocal of the highest dilution giving a signal above a defined cutoff (e.g., 2-3 times the
background).[26]

Protocol 3: Flow Cytometry Analysis of Intracellular Cytokines in Th2 Cells

This protocol identifies Th2 cells from the spleens of immunized mice by their expression of the

signature cytokine IL-4.

Materials:

Splenocytes from immunized mice
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
Cell Stimulation Cocktail (containing PMA and lonomycin)

Protein Transport Inhibitor (containing Brefeldin A or Monensin)
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o Fluorescently-conjugated antibodies: anti-CD3, anti-CD4, anti-IL-4, anti-IFN-y (for Th1
control)

¢ Fixation/Permeabilization Buffer Kit
e FACS tubes and a flow cytometer
Procedure:

Cell Preparation: a. Prepare a single-cell suspension of splenocytes by mechanical
dissociation. b. Lyse red blood cells using ACK Lysis Buffer. c. Wash cells and resuspend in
complete RPMI medium. Count viable cells.

In Vitro Restimulation: a. Plate 1-2 x 10° splenocytes per well in a 96-well plate. b. Add Cell
Stimulation Cocktail and Protein Transport Inhibitor to the cells. The transport inhibitor is
crucial to trap cytokines inside the cell for detection.[27] c. Incubate for 4-6 hours at 37°C in
a 5% CO: incubator.

Surface Staining: a. Harvest and wash the cells in FACS Buffer (PBS + 2% FBS). b.
Resuspend cells in 100 pL of FACS Buffer containing the surface antibodies (e.g., anti-CD3,
anti-CD4). c. Incubate for 30 minutes at 4°C in the dark. d. Wash cells twice with FACS
Buffer.

Fixation and Permeabilization: a. Resuspend the cell pellet in 100 pL of Fixation Buffer.
Incubate for 20 minutes at room temperature. b. Wash cells once with Permeabilization
Buffer.

Intracellular Staining: a. Resuspend the fixed and permeabilized cells in 100 pL of
Permeabilization Buffer containing the intracellular antibodies (e.g., anti-IL-4, anti-IFN-y).[28]
b. Incubate for 30 minutes at 4°C in the dark. c. Wash cells twice with Permeabilization
Buffer.

Acquisition and Analysis: a. Resuspend the final cell pellet in FACS Buffer. b. Acquire events
on a flow cytometer. c. Analyze the data by first gating on lymphocytes, then singlets, then
CD3+CD4+ T helper cells. Within the CD4+ gate, quantify the percentage of cells positive for
IL-4 (Th2) and IFN-y (Th1).[28]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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